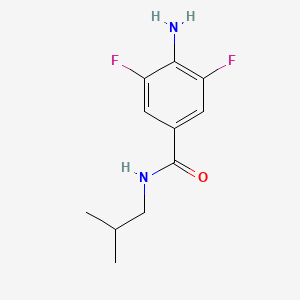

4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide

Description

4-Amino-3,5-difluoro-N-(2-methylpropyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with two fluorine atoms at the 3- and 5-positions and an amino group at the 4-position. The amide nitrogen is bonded to a 2-methylpropyl (isobutyl) group. This compound has been cataloged as a research chemical by suppliers like CymitQuimica and 实验谷 (Experimental Valley), though it is currently listed as discontinued .

Properties

IUPAC Name |

4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O/c1-6(2)5-15-11(16)7-3-8(12)10(14)9(13)4-7/h3-4,6H,5,14H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXITUGWGZFWLCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC(=C(C(=C1)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide typically involves the following steps:

Nitration: The starting material, 3,5-difluorobenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Industrial Production Methods

Industrial production of 4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution of fluorine atoms can result in hydroxyl or alkoxy derivatives .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a key intermediate in the synthesis of more complex molecules, particularly in organic synthesis where it can act as a reagent for various reactions.

- Reactivity Studies : It undergoes several chemical reactions including oxidation, reduction, and nucleophilic substitution, making it versatile for further chemical explorations.

Biology

- Enzyme Inhibition Studies : The compound has shown potential as an inhibitor for various enzymes, influencing metabolic pathways crucial for cellular functions.

- Protein-Ligand Interaction Research : Its ability to interact with proteins suggests roles in modulating biological activities, which is essential for drug discovery.

Industrial Applications

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials that require specific chemical properties.

- Pharmaceutical Development : Its unique structure makes it a candidate for developing new therapeutic agents, particularly in treating conditions related to enzyme dysfunctions.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of benzamide derivatives. Key findings include:

| Compound Feature | Effect on Biological Activity |

|---|---|

| Amino Group | Enhances binding to targets |

| Difluoro Substituents | Increases lipophilicity |

| Alkyl Chain Variations | Alters potency and selectivity against specific enzymes or receptors |

Case Studies

- Inhibition of DNA Methyltransferases : Similar compounds have been documented as effective inhibitors of DNA methyltransferases (DNMTs), which are critical in cancer progression. These compounds have shown promising results in reactivating silenced genes in leukemia cells.

- Anticancer Activity : A study demonstrated that benzamide derivatives exhibited significant cytotoxicity against breast cancer (MCF-7) and lung adenocarcinoma (A-549) cell lines, suggesting that this compound may also possess similar properties.

- Anticonvulsant Profile : Research indicates that similar compounds have been effective in models of epilepsy, showing potential for further development as anticonvulsants.

Mechanism of Action

The mechanism of action of 4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine substituents play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following analysis compares 4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide with analogous benzamide derivatives, focusing on structural variations, physicochemical properties, and reported applications.

Halogen-Substituted Benzamides

Key Findings :

- Halogen Effects : Fluorine substituents (as in the target compound) confer lower polarizability and higher metabolic resistance compared to chlorine analogs, which may enhance in vivo stability .

Benzamides with Complex Pharmacophores

- Ispinesib Mesylate: A structurally advanced benzamide derivative with a quinazolinone core and methylsulfonate group. It acts as a kinesin inhibitor and antiepileptic agent, highlighting how benzamide scaffolds can be integrated into larger pharmacophores for targeted therapies .

- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide: This compound (Example 53 in ) demonstrates the incorporation of chromenone and pyrazolopyrimidine moieties, suggesting applications in kinase inhibition. The benzamide unit here serves as a linker or solubility enhancer .

Physicochemical and Commercial Considerations

- Safety Profiles : While explicit data for the target compound are unavailable, analogs like 3,5-difluoro-N-(4-methylphenyl)benzamide require standard laboratory safety protocols (e.g., ventilation, PPE), as indicated by GHS-compliant SDS .

Biological Activity

4-Amino-3,5-difluoro-N-(2-methylpropyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of amino and fluorine substituents is critical for its interaction with various biological targets, influencing its efficacy in different applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The mechanism of action for 4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide involves its binding to specific molecular targets, such as enzymes and receptors. The exact pathways depend on the biological context but generally include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which can lead to altered metabolic pathways.

- Protein-Ligand Interactions : Its ability to interact with proteins suggests roles in modulating cellular functions.

Cytotoxicity

Studies on similar benzamide derivatives reveal significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values indicating effective inhibition of cell proliferation in human cancer models . Investigating the cytotoxic profile of 4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide could provide insights into its potential as an anticancer agent.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Key findings include:

- Fluorine Substitution : The introduction of fluorine atoms enhances lipophilicity and binding affinity to target proteins.

- Alkyl Chain Modifications : Variations in the alkyl chain length and branching (e.g., methylpropyl) can significantly influence potency and selectivity against specific enzymes or receptors .

| Compound Feature | Effect on Biological Activity |

|---|---|

| Amino Group | Enhances binding to targets |

| Difluoro Substituents | Increases lipophilicity |

| Alkyl Chain Variations | Alters potency and selectivity |

Case Studies

- Inhibition of DNA Methyltransferases : Similar compounds have been documented as effective inhibitors of DNA methyltransferases (DNMTs), which are critical in cancer progression. For instance, derivatives that include amino and difluoro groups have shown promising results in reactivating silenced genes in leukemia cells .

- Anticancer Activity : A study demonstrated that benzamide derivatives exhibited significant cytotoxicity against breast cancer (MCF-7) and lung adenocarcinoma (A-549) cell lines, suggesting that 4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide may also possess similar properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.